3-Amino-1,3-oxazinan-2-one hydrochloride
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Overview
Description
3-Amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of oxazinanone, a six-membered cyclic urethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-1,3-oxazinan-2-one hydrochloride involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions with methanol as the solvent . Another method involves the eco-friendly conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones using a novel three-dimensional copper-organic framework catalyst. This reaction uses aminopropanol and alkynol as substrates and operates under mild conditions (80°C, 0.1 MPa) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly catalytic processes, such as the one involving copper-organic frameworks, is promising for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinanone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinanones, amino alcohols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-Amino-1,3-oxazinan-2-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1,3-oxazinan-2-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can activate or inhibit specific enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride: This compound has a similar structure but with an additional aminoethyl group.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Another similar compound with a piperazinyl group.
Uniqueness
3-Amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential for eco-friendly synthesis and applications in multiple fields further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C4H9ClN2O2 |
---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-amino-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-2-1-3-8-4(6)7;/h1-3,5H2;1H |
InChI Key |
RLTSDPPPDGPTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)OC1)N.Cl |
Origin of Product |
United States |
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